4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide
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Overview
Description
4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a dimethylsulfamoyl group, and a dithiepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The dimethylsulfamoyl group is introduced through a sulfonation reaction, while the dithiepan ring is formed via a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and improved purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylsulfamoyl)benzamide: Lacks the dithiepan ring, making it less complex.
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide: Does not have the dimethylsulfamoyl group.
Uniqueness
4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is unique due to its combination of a benzamide core, a dimethylsulfamoyl group, and a dithiepan ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S3/c1-17(2)24(20,21)13-5-3-12(4-6-13)14(18)16-9-15(19)10-22-7-8-23-11-15/h3-6,19H,7-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLFKZQEWQEDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CSCCSC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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